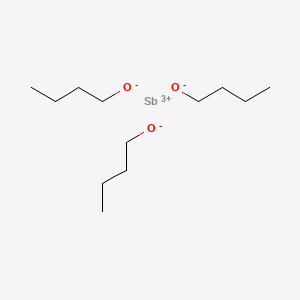
1-Butanol, antimony(3+) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanol, antimony(3+) salt is a chemical compound with the molecular formula C12H27O3Sb. It is also known as antimony(III) n-butoxide. This compound is characterized by the presence of antimony in the +3 oxidation state, coordinated with three butanol molecules. It is commonly used in various scientific and industrial applications due to its unique properties.
作用机制
Target of Action
It’s known that 1-butanol, a component of the compound, has been studied for its effects on liquid-liquid equilibria in systems containing water and inorganic salts .
Mode of Action
It’s known that the presence of inorganic salts can affect the solubility and aggregation of 1-butanol . This suggests that the antimony(3+) salt may interact with its targets in a similar manner, affecting their solubility and aggregation.
Biochemical Pathways
1-butanol is involved in various biochemical processes, including the production of biofuels
Pharmacokinetics
It’s known that the presence of inorganic salts can affect the solubility of 1-butanol , which could potentially impact its bioavailability.
Result of Action
It’s known that 1-butanol can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed or inhaled . These effects could potentially be attributed to the action of 1-Butanol, antimony(3+) salt.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inorganic salts can affect the solubility and aggregation of 1-Butanol . Additionally, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butanol, antimony(3+) salt can be synthesized through the reaction of antimony trichloride with 1-butanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the antimony compound. The general reaction is as follows:
属性
CAS 编号 |
2155-74-0 |
|---|---|
分子式 |
C4H10OSb |
分子量 |
195.88 g/mol |
IUPAC 名称 |
antimony(3+);butan-1-olate |
InChI |
InChI=1S/C4H10O.Sb/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI 键 |
KDZDLLGMUHLMRZ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] |
规范 SMILES |
CCCCO.[Sb] |
Key on ui other cas no. |
2155-74-0 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















